Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride
Description
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a synthetic organic compound featuring a furan ring substituted with a methyl ester group at position 2 and a cyclohexylamino-methyl moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. This compound is structurally categorized as a 5-membered heterocyclic derivative, with the furan ring contributing to its electron-rich aromatic properties.
Properties
IUPAC Name |
methyl 5-[(cyclohexylamino)methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-13(15)12-8-7-11(17-12)9-14-10-5-3-2-4-6-10;/h7-8,10,14H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVEPBLOUHQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furoate esters.
Scientific Research Applications
Chemistry
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding . Its structural properties allow researchers to investigate how it interacts with biological macromolecules, providing insights into cellular mechanisms and potential therapeutic targets.
Medicine
The compound is being investigated for its therapeutic properties , particularly its potential anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate specific molecular targets involved in pain and inflammation pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties enable the creation of novel compounds that can be applied in various sectors, including agrochemicals and fine chemicals .
Case Studies and Research Findings
- Anti-inflammatory Studies : A study published in a peer-reviewed journal explored the anti-inflammatory potential of this compound by examining its effects on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases.
- Synthesis Pathways : Research has detailed synthetic routes for producing this compound efficiently, emphasizing its utility as a precursor for more complex molecules in pharmaceutical chemistry.
- Biological Activity Assessments : Various assays have been conducted to assess the binding affinity of this compound to specific receptors involved in pain signaling pathways, highlighting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Heterocycle Impact: The furan ring in the target compound provides distinct electronic properties compared to the pyrrole in the ethyl pyrrole derivative (e.g., higher aromaticity and oxygen’s electronegativity) . The benzene core in Phenol,2-[(cyclohexylamino)methyl]-, HCl lacks heteroatoms, reducing its polarity .
The 2,4-dimethyl substituents in the pyrrole analog may sterically hinder interactions with biological targets .
Ester Group Variability :
- Methyl esters (target compound) are typically more hydrolytically stable than ethyl esters (pyrrole derivative), affecting metabolic pathways .
Physicochemical and Commercial Considerations
Table 2: Commercial and Physicochemical Data
Key Findings:
- Availability: The discontinuation of the target compound contrasts with the commercial accessibility of Methyl 5-(aminomethyl)-2-furoate HCl (€235/250mg) and the pyrrole analog .
- Cost Drivers : The cyclohexyl group and furan core may contribute to higher synthesis costs for the target compound, partly explaining its discontinuation .
- Stability : Both the target compound and its pyrrole analog are stable at room temperature, suggesting robustness in storage .
Research Implications
- Pharmacological Potential: The cyclohexylamino group in the target compound may improve binding to hydrophobic enzyme pockets compared to unsubstituted amines .
- Synthetic Challenges : The pyrrole derivative’s dimethyl substituents complicate regioselective synthesis, whereas furan-based analogs are more straightforward to functionalize .
Biological Activity
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a compound with unique structural features that confer various biological activities. This article delves into its synthesis, biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 273.76 g/mol. Its synthesis typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine in solvents like dichloromethane under reflux conditions. This unique structure combines a furoate ester with a cyclohexylamino group, which is essential for its biological activity.
This compound interacts with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the biological system being studied, but potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways associated with inflammation and pain.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. Case studies have shown its potential in reducing inflammation markers in animal models. For instance, in a study involving induced inflammation in rats, the administration of this compound resulted in a significant decrease in pro-inflammatory cytokines .
Enzyme Interactions
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is relevant for treating autoimmune diseases .
Case Studies and Research Findings
- Case Study on Inflammation : A study demonstrated that this compound significantly reduced swelling and pain in an induced arthritis model. The results indicated a reduction in both local and systemic inflammatory markers (e.g., TNF-alpha levels) after treatment.
- HDAC Inhibition : Another research focused on its role as an HDAC inhibitor showed that the compound could effectively modulate gene expression related to immune responses, suggesting therapeutic applications in autoimmune disorders .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-(chloromethyl)-2-furoate | Chloromethyl group | Limited anti-inflammatory properties |
| Ethyl 5-[(dimethylamino)methyl]-2-furoate | Dimethylamino group | Enhanced analgesic effects |
| Methyl 5-[(cyclohexylamino)methyl]-2-furoate | Cyclohexylamino group | Significant anti-inflammatory effects |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.
Q & A
Basic: What is the recommended experimental approach to determine the solubility and stability of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride in aqueous and organic solvents?
Answer:
Since solubility data (e.g., water solubility, partition coefficient) are unavailable in safety data sheets (SDS) , researchers should employ a tiered methodology:
- Phase-solubility studies : Use HPLC or UV-Vis spectrophotometry to measure solubility in solvents like DMSO, methanol, or phosphate-buffered saline (PBS) at physiological pH (7.4).
- Stability assays : Monitor degradation under varying temperatures (4°C, 25°C, 40°C) and light exposure via LC-MS over 24–72 hours.
- pH-dependent stability : Test solubility and decomposition rates in buffers across pH 2–9 to simulate gastrointestinal or cellular environments .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Evidence from analogous furan derivatives suggests:
- Catalyst screening : Use palladium or copper catalysts for Suzuki-Miyaura coupling to functionalize the furan ring, as seen in similar mucochloric acid glycoconjugate syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance cyclization efficiency during the aminomethylation step.
- Purification strategies : Employ gradient column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm the furan ring, cyclohexylamino group, and ester linkage. Compare shifts with related compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~366.5 g/mol) and detect impurities .
- XRD or FTIR : For crystalline structure validation and functional group identification (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Answer:
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables.
- Cross-referencing analogs : Compare with structurally similar compounds, such as methyl 2-amino-2-cyclopropylacetate hydrochloride, which has documented stability in dry, cold storage .
- Computational modeling : Use DFT calculations to predict hydrolysis susceptibility of the ester group or cyclohexylamine dissociation kinetics .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., GRK2) using fluorescence-based assays, as done for methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate .
- Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative strains, referencing methods for 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .
Advanced: What methodologies assess the environmental impact of this compound?
Answer:
- Aquatic toxicity testing : Follow OECD Guidelines 201 (algae) and 202 (daphnia) to determine EC50, given its structural similarity to compounds classified as hazardous to water (WGK 2) .
- Biodegradation studies : Use OECD 301B (CO2 evolution test) to evaluate persistence in soil or water.
- Metabolite profiling : Identify degradation products via LC-QTOF-MS to assess bioaccumulation risks .
Basic: How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage conditions : Keep at -20°C in airtight, light-resistant containers with desiccants, as recommended for hygroscopic hydrochloride salts like methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride .
- Handling protocols : Use inert gas (N2/Ar) purging during weighing and dissolution to minimize oxidation .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Answer:
- CRISPR/Cas9 knockout : Target putative interacting proteins (e.g., GRK2) to confirm on-target effects .
- Isothermal titration calorimetry (ITC) : Measure binding affinity to receptors/enzymes.
- Metabolic tracing : Use 13C-labeled compound to track intracellular distribution via NMR or mass spec imaging .
Basic: Are there established protocols for detecting impurities or byproducts in synthesized batches?
Answer:
- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients to separate unreacted precursors (e.g., cyclohexylamine) and hydrolysis byproducts.
- Residual solvent analysis : GC-MS to detect traces of DMF or THF per ICH Q3C guidelines .
Advanced: How can computational tools aid in designing derivatives with enhanced pharmacological properties?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity data from analogs .
- Docking simulations : Predict binding poses with target proteins (e.g., GRK2) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP, solubility, and CYP450 interaction profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
